molecular formula C13H16O3 B7992558 Methyl 3-tert-butylbenzoylformate

Methyl 3-tert-butylbenzoylformate

Cat. No. B7992558
M. Wt: 220.26 g/mol
InChI Key: MRJKUPQOCIDBEY-UHFFFAOYSA-N
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Description

Methyl 3-tert-butylbenzoylformate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Methyl Source and Radical Initiator : Tert-butyl peroxybenzoate (TBPB), a related compound, is used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds, providing α-methyl derivatives (Guo et al., 2014).

  • Synthesis of Tetranuclear and Pentanuclear Compounds : Schiff-base proligands like 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol (H3L) are prepared using compounds like 4-tert-butyl-2,6-diformylphenol and aminophenol, leading to the synthesis of tetranuclear and pentanuclear compounds with lanthanides (Yadav et al., 2015).

  • Copper-Catalyzed Methylation : Copper-catalyzed radical methylation of 1,3-diketones with tert-butyl peroxybenzoate in air provides a pathway to α-methyl 1,3-diketones, a process scalable and applicable in pharmaceutical synthesis (Zhou et al., 2017).

  • Alternative to Benzoquinone : Tert-butyl perbenzoate serves as a substitute for benzoquinone in mild Fujiwara-Moritani reactions between acetanilides and butyl acrylate under homogeneous conditions (Liu & Hii, 2011).

  • Metabolism Studies : Studies on the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), a structurally similar compound, in rats and humans offer insights into the metabolic pathways and potential risks associated with such compounds (Daniel et al., 1968).

  • Stability and Reactivity in Antioxidants : Research on the stability and reactivity of aryloxyl radicals derived from antioxidants like BO-653, which have structural similarities, helps in understanding the dynamics of antioxidants' action (Watanabe et al., 2000).

  • Small Molecule Fixation : The fixation of small molecules like carbon dioxide by bifunctional frustrated Lewis pairs involving tert-butyl compounds indicates potential applications in catalysis and environmental chemistry (Theuergarten et al., 2012).

properties

IUPAC Name

methyl 2-(3-tert-butylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)10-7-5-6-9(8-10)11(14)12(15)16-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJKUPQOCIDBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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